molecular formula C12H14ClN7 B4493942 4-CHLORO-6-[4-(2-PYRIMIDINYL)PIPERAZINO]-2-PYRIMIDINAMINE

4-CHLORO-6-[4-(2-PYRIMIDINYL)PIPERAZINO]-2-PYRIMIDINAMINE

Cat. No.: B4493942
M. Wt: 291.74 g/mol
InChI Key: DZCUCKNBPXARPE-UHFFFAOYSA-N
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Description

4-Chloro-6-[4-(2-pyrimidinyl)piperazino]-2-pyrimidinamine is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of pharmacological activities and are used in various therapeutic applications

Future Directions

Pyrimidine derivatives, including “4-chloro-6-[4-(2-pyrimidinyl)-1-piperazinyl]-2-pyrimidinamine”, hold substantial interest for organic, medicinal, and biological chemists due to their diverse chemical structures and wide range of pharmacological applications . Future research could focus on exploring novel synthetic methodologies, improving druglikeness and ADME-Tox properties, and investigating their potential clinical applications .

Biochemical Analysis

Biochemical Properties

4-chloro-6-[4-(2-pyrimidinyl)-1-piperazinyl]-2-pyrimidinamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to interact with tyrosine kinase enzymes, which are crucial for cell signaling and regulation . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. Additionally, this compound has shown interactions with DNA topoisomerase II, an enzyme involved in DNA replication and repair .

Cellular Effects

The effects of 4-chloro-6-[4-(2-pyrimidinyl)-1-piperazinyl]-2-pyrimidinamine on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by upregulating pro-apoptotic genes such as P53 and BAX while downregulating anti-apoptotic genes like Bcl2 . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 4-chloro-6-[4-(2-pyrimidinyl)-1-piperazinyl]-2-pyrimidinamine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits tyrosine kinase activity by binding to the ATP-binding site, preventing phosphorylation of downstream targets . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-chloro-6-[4-(2-pyrimidinyl)-1-piperazinyl]-2-pyrimidinamine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 4-chloro-6-[4-(2-pyrimidinyl)-1-piperazinyl]-2-pyrimidinamine vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects while effectively inhibiting tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

4-chloro-6-[4-(2-pyrimidinyl)-1-piperazinyl]-2-pyrimidinamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites that are excreted through the urine . These metabolic pathways are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of 4-chloro-6-[4-(2-pyrimidinyl)-1-piperazinyl]-2-pyrimidinamine within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters such as P-glycoprotein, which facilitates its efflux from cells . Additionally, binding proteins such as albumin play a role in its distribution within the bloodstream, affecting its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 4-chloro-6-[4-(2-pyrimidinyl)-1-piperazinyl]-2-pyrimidinamine is critical for its activity and function. It has been found to localize primarily in the cytoplasm and nucleus of cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments. In the nucleus, it interacts with DNA and nuclear proteins, influencing gene expression and cellular responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-[4-(2-pyrimidinyl)piperazino]-2-pyrimidinamine typically involves the reaction of 2,4-dichloropyrimidine with 4-(2-pyrimidinyl)piperazine. The reaction is carried out in a solvent such as methanol or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-[4-(2-pyrimidinyl)piperazino]-2-pyrimidinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets and undergo various chemical reactions makes it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

4-chloro-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN7/c13-9-8-10(18-11(14)17-9)19-4-6-20(7-5-19)12-15-2-1-3-16-12/h1-3,8H,4-7H2,(H2,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCUCKNBPXARPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC(=N2)N)Cl)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.